molecular formula C9H9NOS B1583201 4-Methoxy-2-methylphenyl isothiocyanate CAS No. 40046-28-4

4-Methoxy-2-methylphenyl isothiocyanate

Cat. No. B1583201
CAS RN: 40046-28-4
M. Wt: 179.24 g/mol
InChI Key: CXIJSTYYDYSTCX-UHFFFAOYSA-N
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Description

“4-Methoxy-2-methylphenyl isothiocyanate” is a chemical compound with the formula C9H9NOS . It has been used in the synthesis of various compounds .


Synthesis Analysis

A novel synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines . Another method involves the cyclotrimerization of 4-methoxyphenyl isocyanate by CO2-protected N-heterocyclic carbenes based on tetrahydropyrimidin-2-ylidenes .


Molecular Structure Analysis

The molecular structure of “4-Methoxy-2-methylphenyl isothiocyanate” can be represented by the IUPAC Standard InChI: InChI=1S/C9H9NOS/c1-7-5-8(11-2)3-4-9(7)10-6-12/h3-5H,1-2H3 .


Chemical Reactions Analysis

“4-Methoxy-2-methylphenyl isothiocyanate” has been used in the synthesis of 3-benzyl-2-(4-methoxyphenyl)-3H-[1,2,4]triazolo-[5,1-b]quinazolin-9-one and 2-{[4-amino-3-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetyl}-N-arylhydrazinecarbothioamides .


Physical And Chemical Properties Analysis

“4-Methoxy-2-methylphenyl isothiocyanate” is a clear yellow liquid after melting . Its molecular weight is 179.239 . The density is 1.196 g/mL at 25 °C .

Scientific Research Applications

Chemistry and Synthesis Applications

  • Peculiar Reactivity with Pentaphenylborole : The reactions of isothiocyanates, including 4-methoxyphenylisothiocyanate, with pentaphenylborole result in unusual products such as a seven-membered BNC5 heterocycle and a fused bicyclic system. This indicates unique reactivities that could be leveraged in synthesizing novel organic compounds (Huang & Martin, 2016).
  • Novel Synthon for Terphenyl Synthesis : A study describes the synthesis of symmetrical, unsymmetrical, and heteroaryl terphenyls from aryl ketones using a derivative of the compound as a synthon, demonstrating its utility in organic synthesis (Ram & Goel, 1996).

Pharmacological and Therapeutic Applications

  • Neuroprotective Compound : 4-Iodophenyl isothiocyanate, a related compound, shows chemopreventive and neuroprotective properties in various models of neurodegeneration, indicating potential therapeutic applications for diseases like Alzheimer’s (Wellejus et al., 2012).
  • Cholinesterase Inhibiting and Anti-inflammatory Activity : Isothiocyanates, including derivatives of 4-methoxy-2-methylphenyl isothiocyanate, exhibit cholinesterase inhibiting and antioxidant activities, suggesting their potential in treating Alzheimer’s disease and reducing inflammation (Burčul et al., 2018).

Environmental and Analytical Applications

  • Oxidation and Corrosion Inhibition : Studies on the photoassisted Fenton reaction and corrosion inhibition demonstrate that derivatives of 4-Methoxy-2-methylphenyl isothiocyanate can effectively degrade environmental pollutants and protect metals from corrosion, highlighting their environmental significance (Pignatello & Sun, 1995), (Bentiss et al., 2009).

Analytical Chemistry

  • Pre-Columnar Derivatization for Glutathione Analysis : The derivatization of glutathione with 4-methoxy-2-nitrophenyl isothiocyanate for analysis by high-performance liquid chromatography (HPLC) offers a new methodology for quantifying glutathione, a molecule of interest in pharmacology and biochemistry (Alexeeva et al., 2018).

Safety And Hazards

This chemical is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-isothiocyanato-4-methoxy-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-7-5-8(11-2)3-4-9(7)10-6-12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIJSTYYDYSTCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70193110
Record name 4-Methoxy-2-methylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70193110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-methylphenyl isothiocyanate

CAS RN

40046-28-4
Record name 4-Methoxy-2-methylphenyl isothiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40046-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-2-methylphenyl isothiocyanate
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Record name 4-Methoxy-2-methylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70193110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 40046-28-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 4-methoxy-2-methylaniline (2.51 mL, 19.7 mmol) and saturated aqueous sodium hydrogen carbonate (13.5 ml) in tetrahydrofuran (13.5 mL) was added thiophosgene (1.50 mL, 19.7 mmol), and the mixture was stirred at 0° C. for 30 min. The reaction mixture was extracted with ethyl acetate. The combined organic layer was washed with brine, dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo. The residue was purified by flash column chromatography on silica gel eluting with a 0-10% ethyl acetate/n-hexane gradient mixture. The desired fractions were concentrated in vacuo to give the title compound as a colorless oil (2.80 g, 15.6 mmol, 79%).
Quantity
2.51 mL
Type
reactant
Reaction Step One
Quantity
13.5 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
13.5 mL
Type
solvent
Reaction Step One
Yield
79%

Synthesis routes and methods II

Procedure details

The title compound is prepared as described in Example 1 for 1-[2-(4 isothiocyanato-phenoxy)-ethyl]-pyrrolidine but using 4-methoxy-2-methylaniline. Title compound: ES-MS: 180.9 [M+H]+; single peak at tR=5.56 min (System 2).
Name
1-[2-(4 isothiocyanato-phenoxy)-ethyl]-pyrrolidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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